Benzene, 1-chloro-4-(ethenyloxy)-, also known as 4-chlorostyrene, is a chemical compound with the molecular formula and a molecular weight of approximately 138.594 g/mol. It is categorized under aromatic compounds due to the presence of a benzene ring. This compound is significant in organic synthesis and has various industrial applications, particularly in the manufacture of polymers and other chemical intermediates. The IUPAC Standard InChI for this compound is InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
.
The synthesis of Benzene, 1-chloro-4-(ethenyloxy)- can be achieved through several methods:
The synthesis often requires careful control of temperature and reaction time to minimize by-products and maximize yield. For instance, chlorination reactions are typically performed at temperatures ranging from 0°C to 50°C to ensure selectivity towards the para position on the benzene ring .
Benzene, 1-chloro-4-(ethenyloxy)- participates in various chemical reactions typical for aromatic compounds:
The reactions often require specific conditions such as temperature control, solvent choice, and sometimes the presence of catalysts to achieve optimal yields and selectivity .
The mechanism by which Benzene, 1-chloro-4-(ethenyloxy)- acts in chemical reactions typically involves:
The chemical properties indicate that this compound can participate in various organic reactions while being stable under standard laboratory conditions .
Benzene, 1-chloro-4-(ethenyloxy)- finds applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2